3,3-Dichloro-2-methyloxolane
Description
3,3-Dichloro-2-methyloxolane is a chlorinated derivative of 1,3-dioxolane, a five-membered heterocyclic ring containing two oxygen atoms. The compound features a methyl group at position 2 and two chlorine atoms at position 3 on the ring. Its molecular formula is C₅H₈Cl₂O₂, with a molar mass of 179.02 g/mol (calculated). The chlorine substituents confer distinct physicochemical properties, including increased polarity and reactivity compared to non-halogenated analogs.
Properties
CAS No. |
116986-79-9 |
|---|---|
Molecular Formula |
C5H8Cl2O |
Molecular Weight |
155.02 g/mol |
IUPAC Name |
3,3-dichloro-2-methyloxolane |
InChI |
InChI=1S/C5H8Cl2O/c1-4-5(6,7)2-3-8-4/h4H,2-3H2,1H3 |
InChI Key |
MOAUAANYLSFEHR-UHFFFAOYSA-N |
SMILES |
CC1C(CCO1)(Cl)Cl |
Canonical SMILES |
CC1C(CCO1)(Cl)Cl |
Synonyms |
Furan, 3,3-dichlorotetrahydro-2-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of 3,3-Dichloro-2-methyloxolane with related dioxolane derivatives:
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Boiling Point (°C, estimated) |
|---|---|---|---|---|---|
| This compound | Not available | C₅H₈Cl₂O₂ | 179.02 | 2-methyl, 3,3-dichloro | 160–180 (estimated) |
| 2-Methyl-1,3-dioxolane | 497-26-7 | C₄H₈O₂ | 88.11 | 2-methyl | 94–96 |
| 2-Ethyl-2-methyl-1,3-dioxolane | 126-39-6 | C₆H₁₂O₂ | 116.16 | 2-ethyl, 2-methyl | 135–137 |
| 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane | 74733-99-6 | C₈H₁₆O₅ | 192.21 | Ether side chain | >200 (estimated) |
Key Observations:
- Chlorine vs. Alkyl Substituents: The dichloro substitution in this compound increases its molar mass by ~90 g/mol compared to 2-Methyl-1,3-dioxolane. Chlorine’s electronegativity also enhances polarity, likely reducing solubility in nonpolar solvents .
- Steric Effects : Bulkier substituents (e.g., ethyl in 2-Ethyl-2-methyl-1,3-dioxolane) raise boiling points due to increased van der Waals interactions, but chlorine’s electron-withdrawing nature may further elevate boiling points in the dichloro derivative .
Toxicity and Regulatory Considerations
While explicit toxicity data for this compound are unavailable, chlorinated compounds generally exhibit higher toxicity. For instance, LD₅₀ values for related substances (e.g., methyl isothiocyanate) are documented in regulatory databases, underscoring the need for stringent handling protocols .
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